2-(1H-Benzo[d]imidazol-2-yl)benzenethiol
Description
Contextualization within the Field of Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to organic and medicinal chemistry. researchgate.net The benzimidazole (B57391) nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a prominent "privileged scaffold." This term signifies that the benzimidazole core is a common structural motif found in a multitude of pharmacologically active compounds. connectjournals.com Its structural similarity to naturally occurring purines allows it to interact with various biological macromolecules, making it a cornerstone in drug discovery. researchgate.netnih.gov The synthesis of 2-substituted benzimidazoles is a well-established area of research, often involving the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes under various conditions. connectjournals.com
Rationale for Investigating Benzimidazole-Thiol Scaffolds
The scientific interest in scaffolds combining a benzimidazole ring with a thiol (-SH) or thioether (-S-) linkage stems from the unique properties imparted by the sulfur atom. The thiol group is a versatile functional group known for its ability to act as a nucleophile, a metal ligand, and a hydrogen bond donor/acceptor. In medicinal chemistry, the incorporation of a sulfur-containing moiety can enhance a molecule's biological activity and pharmacokinetic profile.
Research on related compounds, such as benzimidazole-2-thiol and its derivatives, has shown that the sulfur atom can be crucial for biological activity. researchgate.netnih.gov For instance, the sulfur atom in some benzothiazole (B30560) and benzimidazole derivatives has been noted to form key π-sulfur interactions with amino acid residues in enzyme active sites, such as acetylcholinesterase, a target in Alzheimer's disease research. researchgate.netnih.gov The combination of the benzimidazole nucleus with a thiol-containing substituent, as seen in 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol, creates a hybrid structure with potential for multifaceted interactions with biological targets.
Overview of Key Research Domains for Benzimidazole Derivatives
Benzimidazole derivatives are investigated across a wide spectrum of scientific fields due to their diverse pharmacological and material properties. The versatility of the benzimidazole scaffold allows for structural modifications that lead to a broad range of applications.
Table 1: Key Research Domains for Benzimidazole Derivatives
| Research Domain | Description of Activities and Applications |
|---|---|
| Medicinal Chemistry | Development of therapeutic agents with a wide array of biological activities. |
| Anticancer | Compounds show activity against various tumor cell lines by mechanisms such as tubulin inhibition. nih.gov |
| Antimicrobial | Derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria and various fungal strains. nih.govnih.gov |
| Antiviral | Activity has been reported against several viruses, including HIV, influenza, and herpes simplex virus (HSV-1). connectjournals.com |
| Antiprotozoal | Certain derivatives are effective against protozoa like Trichomonas vaginalis and Giardia intestinalis. researchgate.net |
| Antidiabetic | Some benzimidazole-thiols have been identified as potent inhibitors of enzymes like α-glucosidase. acs.orgnih.gov |
| Materials Science | Exploration of benzimidazole-based compounds for applications beyond medicine. |
| Corrosion Inhibition | Benzimidazole derivatives can adsorb onto metal surfaces, forming a protective layer against corrosion. |
The extensive research into these domains underscores the importance of the benzimidazole scaffold. nih.gov While this compound itself is not a widely studied example, its structure fits the profile of a compound that could be a candidate for investigation in these and other emerging areas of chemical science.
Structure
3D Structure
Properties
CAS No. |
5918-45-6 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzenethiol |
InChI |
InChI=1S/C13H10N2S/c16-12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8,16H,(H,14,15) |
InChI Key |
PDIXBYFWGXOMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)S |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of 2 1h Benzo D Imidazol 2 Yl Benzenethiol and Its Derivatives
Advanced Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the molecular architecture of organic compounds. Techniques such as NMR, FT-IR, HRMS, and UV-Vis spectroscopy each provide unique pieces of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.
For benzimidazole (B57391) derivatives, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons on both the benzimidazole and phenyl rings, as well as a distinct, often broad, signal for the N-H proton. For instance, the closely related compound 2-phenyl-1H-benzo[d]imidazole displays a broad singlet for the N-H proton around δ 12.88 ppm in DMSO-d₆. rsc.org The aromatic protons of the benzimidazole moiety appear as a multiplet between δ 7.15-7.27 ppm, while the protons of the 2-phenyl substituent resonate at δ 7.47-7.64 ppm and δ 8.14-8.24 ppm. rsc.org
For 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol, one would expect a complex aromatic region (δ 7.0-8.5 ppm) due to the protons on both the benzimidazole and the benzenethiol (B1682325) rings. The thiol (S-H) proton would likely appear as a singlet, though its chemical shift can vary depending on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. In derivatives like 2-cyclohexyl-1H-benzo[d]imidazole, the quaternary carbon of the imidazole (B134444) ring (C2) appears significantly downfield around δ 157.4 ppm, while the aromatic carbons resonate in the typical range of δ 114-138 ppm. rsc.org
Table 1: Representative ¹H NMR Data for 2-phenyl-1H-benzo[d]imidazole in DMSO-d₆ An illustrative example due to the lack of specific data for the target thiol compound.
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 12.88 | s (broad) | N-H | rsc.org |
| 8.24 – 8.14 | m | Aromatic-H (Phenyl) | rsc.org |
| 7.64 – 7.47 | m | Aromatic-H (Phenyl & Benzimidazole) | rsc.org |
| 7.27 – 7.15 | m | Aromatic-H (Benzimidazole) | rsc.org |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-2650 cm⁻¹ is typical for the N-H stretching vibration of the imidazole ring, often indicating hydrogen bonding. nih.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=N stretching of the imidazole ring is observed in the 1626-1616 cm⁻¹ region. rrpharmacology.ru Aromatic C=C stretching vibrations are found in the 1583-1513 cm⁻¹ range. rrpharmacology.ru The presence of the thiol group should give rise to a weak S-H stretching band around 2550-2600 cm⁻¹ and a C-S stretching vibration, which can be seen in the 700-600 cm⁻¹ region. rrpharmacology.ru
Table 2: Typical FT-IR Vibrational Frequencies for Benzimidazole-2-thiol Derivatives
| Frequency Range (cm⁻¹) | Vibration | Reference |
|---|---|---|
| 3452–3394 | N-H stretch | rrpharmacology.ru |
| 3030–2955 | Aromatic C-H stretch | rrpharmacology.ru |
| 1626–1616 | C=N stretch (imidazole) | rrpharmacology.ru |
| 1583–1513 | C=C stretch (aromatic) | rrpharmacology.ru |
| 688–593 | C-S stretch | rrpharmacology.ru |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound.
The molecular formula for this compound is C₁₃H₁₀N₂S. The theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS. For example, in the structural confirmation of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, HRMS was used to verify its complex molecular formula, C₂₁H₁₆N₄OS. nih.gov This level of precision allows for unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or products.
Table 3: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂S |
| Molecular Weight | 226.29 g/mol |
| Theoretical Exact Mass [M+H]⁺ | 227.0614 |
Electronic Absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the conjugated π-electron systems within the molecule. The benzimidazole moiety itself exhibits characteristic absorption bands. nist.gov For a derivative like (1H-benzimidazol-2-yl)methanethiol, UV-Vis analysis shows distinct absorption maxima that are indicative of its electronic structure. researchgate.net The spectrum of this compound is expected to show intense absorptions corresponding to π→π* transitions within the extended conjugated system formed by the fused aromatic rings.
Circular Dichroism (CD) spectroscopy is an essential technique for the analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it will not produce a CD signal. This technique would, however, be indispensable for the stereochemical analysis of any chiral derivatives of this compound, should they be synthesized.
Solid-State Structural Analysis via X-ray Diffraction
X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound is not available, a detailed analysis of the highly analogous compound, 2-(1H-Benzimidazol-2-yl)phenol, has been reported. semanticscholar.orgresearchgate.net This analogue differs only by an oxygen atom in place of the sulfur atom. The study reveals that the C₁₃H₁₀N₂O molecule is essentially planar. researchgate.net
In the crystal structure of the phenol (B47542) analogue, an intramolecular O—H···N hydrogen bond is observed, which creates a stable six-membered ring motif. researchgate.net Furthermore, intermolecular N—H···O hydrogen bonds link adjacent molecules, forming one-dimensional chains. researchgate.net The crystal packing is also stabilized by significant π–π stacking interactions between the imidazole and benzene (B151609) rings of neighboring molecules, with centroid-centroid distances measured between 3.61 Å and 3.67 Å. researchgate.net It is highly probable that the thiol analogue, this compound, would exhibit similar planarity and engage in analogous intramolecular S-H···N and intermolecular N-H···S hydrogen bonding, as well as comparable π–π stacking interactions, to govern its solid-state architecture.
Table 4: Crystallographic Data for the Analogue 2-(1H-Benzimidazol-2-yl)phenol
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O | researchgate.net |
| Crystal system | Monoclinic | researchgate.net |
| Space group | P2₁/c | researchgate.net |
| a (Å) | 16.864 (4) | researchgate.net |
| b (Å) | 4.7431 (8) | researchgate.net |
| c (Å) | 12.952 (2) | researchgate.net |
| β (°) | 102.34 (2) | researchgate.net |
| Volume (ų) | 1012.1 (3) | researchgate.net |
| Z | 4 | researchgate.net |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of molecular structures. While the crystallographic data for this compound itself is not extensively reported, detailed studies on closely related analogs, such as 2-(1H-Benzimidazol-2-yl)phenol, provide a strong model for its structural characteristics.
The crystal structure of 2-(1H-Benzimidazol-2-yl)phenol, a direct oxygen analog, has been elucidated, revealing a monoclinic crystal system with a P2/c space group. researchgate.net This analysis confirms the compound's planar geometry. researchgate.net Similarly, a derivative, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, was found to crystallize in the monoclinic system with a P21/c space group. mdpi.com The structural data obtained from SCXRD studies, including unit cell dimensions, bond lengths, and bond angles, are foundational for a precise understanding of the molecule's conformation.
Interactive Table: Crystallographic Data for 2-(1H-Benzimidazol-2-yl)phenol researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 16.864 (4) |
| b (Å) | 4.7431 (8) |
| c (Å) | 12.952 (2) |
| β (°) | 102.34 (2) |
| Volume (ų) | 1012.1 (3) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.380 |
Crystallographic Insights into Intermolecular Interactions
The arrangement of molecules in a crystal lattice is directed by a complex interplay of intermolecular forces. These non-covalent interactions, including hydrogen bonds and π-π stacking, are critical in determining the physical properties and polymorphism of the compound.
Hydrogen bonds are a predominant force in the crystal packing of benzimidazole derivatives. In the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular O—H⋯N hydrogen bond results in the formation of an S(6) ring motif. researchgate.netnih.gov Furthermore, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. researchgate.netnih.gov
In solvated crystals, such as the acetone (B3395972) disolvate of 1-(4-hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole, the solvent molecules actively participate in the hydrogen-bonding network. O—H⋯N hydrogen bonding occurs between benzimidazole units, while O—H⋯O interactions are formed with the acetone solvate molecules. nih.gov For the monohydrate of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, water molecules and the benzimidazole derivative form an infinite-chain hydrogen bond motif through N–H…O and O–H…N interactions. mdpi.com
Interactive Table: Hydrogen Bond Geometry for 2-(1H-Benzimidazol-2-yl)phenol nih.gov
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
| N1—H1⋯O26 | 0.91 (2) | 1.96 (3) | 2.851 (3) | 169 (2) |
| O26—H26⋯N3 | 0.82 | 1.81 | 2.551 (3) | 150 |
D: donor atom, A: acceptor atom
Aromatic systems like benzimidazole are prone to π-π stacking interactions, which contribute significantly to crystal stability. In the structure of 2-(1H-Benzimidazol-2-yl)phenol, the crystal packing is characterized by four distinct π-π stacking interactions. researchgate.netnih.gov These interactions involve the imidazole ring, the fused benzene ring, and the attached phenol ring system. The centroid-centroid distances of these interactions have been quantified, providing a measure of their strength. nih.gov
Interactive Table: π-π Stacking Interactions in 2-(1H-Benzimidazol-2-yl)phenol nih.gov
| Interacting Rings (Centroid) | Centroid-Centroid Distance (Å) |
| Cg1—Cg2 | 3.6668 (17) |
| Cg1—Cg3 | 3.6106 (17) |
| Cg2—Cg1 | 3.6666 (17) |
| Cg3—Cg1 | 3.6108 (17) |
Cg1: imidazole ring, Cg2: fused benzene ring, Cg3: attached benzene ring
The incorporation of solvent molecules into the crystal lattice can significantly alter the packing and stability of a compound. The characterization of such solvates is essential for understanding the material's properties. For instance, 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole was isolated as an acetone disolvate. nih.gov Another derivative, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, crystallizes as a monohydrate from an ethanol-water mixture. mdpi.com In its crystal structure, the asymmetric unit contains one molecule of the benzimidazole derivative and one molecule of water, which is integral to the hydrogen-bonding network that stabilizes the crystal. mdpi.com
Tautomerism and Conformational Analysis in Solution and Solid States
Benzimidazole derivatives can exist in different tautomeric forms, primarily involving the migration of the proton on the imidazole ring. The equilibrium between these tautomers can be influenced by the physical state (solution or solid) and the surrounding environment (solvent, pH).
In the solid state, XRD analysis of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate confirmed the existence of only one tautomer. mdpi.com However, in a wet (likely slightly acidic) CDCl₃ solution, NMR spectroscopy indicated a tautomeric exchange within the imidazole unit. mdpi.com This is evidenced by the averaging of carbon-13 chemical shifts for the tautomeric positions in the benzimidazole ring. mdpi.com
The related compound, 2-(1H-benzo[d]imidazol-2-yl)phenol, exhibits keto-enol tautomerism. researchgate.net The equilibrium between these two forms can be shifted by factors such as the presence of metal ions in the solution. researchgate.net This dynamic behavior is crucial for its chemical reactivity and potential applications. The conformational flexibility, particularly the dihedral angle between the benzimidazole core and the appended phenyl ring, is another important structural aspect. For 2-(1H-Benzimidazol-2-yl)phenol, the molecule is nearly planar, with a very small dihedral angle between the imidazole and the attached benzene ring, a conformation stabilized by an intramolecular hydrogen bond. researchgate.netnih.gov
Coordination Chemistry and Ligand Applications of 2 1h Benzo D Imidazol 2 Yl Benzenethiol Scaffolds
Principles of Ligand Design Utilizing Benzimidazole (B57391) and Thiol Moieties
The design of chelating ligands is a cornerstone of coordination chemistry, and the scaffold of 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol incorporates key functional groups—a benzimidazole ring and a thiol moiety—that make it a versatile and effective ligand. The benzimidazole portion contains two nitrogen atoms, one of which (the pyridine-type nitrogen) has a lone pair of electrons readily available for donation to a metal center. This nitrogen atom acts as a sigma-donor, forming a stable coordinate bond. Benzimidazoles are known to coordinate with a wide array of transition metals. nih.govnih.gov
The thiol (-SH) group, positioned on the adjacent benzene (B151609) ring, is a soft donor that readily deprotonates to form a thiolate (-S⁻). This negatively charged sulfur atom is a powerful coordinating agent, particularly for softer metal ions. nih.gov The combination of the relatively hard nitrogen donor from the benzimidazole and the soft sulfur donor of the thiolate makes this ligand ambidextrous, capable of binding effectively to a broad spectrum of metal ions, a principle well-described by the Hard and Soft Acids and Bases (HSAB) theory. mdpi.com
A critical design feature of this molecule is the ortho positioning of the thiol group relative to the benzimidazole substituent. This specific arrangement allows the ligand to act as a bidentate chelator, forming a highly stable five-membered ring with a coordinated metal ion (M-N-C-C-S). The formation of such a chelate ring is entropically favored and leads to a significant increase in the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect.
Formation and Characterization of Metal Complexes
Metal complexes of ligands containing benzimidazole and thiol groups are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The formation of the complex is often accompanied by the deprotonation of the thiol group, a process that can be facilitated by the addition of a base. Characterization of the resulting complexes relies on a suite of analytical techniques. Spectroscopic methods like FT-IR are used to confirm coordination by observing shifts in the vibrational frequencies of the C=N bond in the benzimidazole ring and the disappearance of the S-H stretching band. ekb.eg UV-Visible spectroscopy provides information about the electronic structure of the new complex. nih.gov Single-crystal X-ray diffraction provides definitive proof of the structure and coordination geometry. nih.gov
The this compound ligand predominantly functions as a monobasic bidentate N,S-donor. It coordinates to a single metal center through the pyridine-type nitrogen of the benzimidazole ring and the sulfur atom of the deprotonated thiol group. This chelation results in the formation of a stable five-membered ring.
This N,S-coordination has been observed with a variety of transition metals, leading to complexes with different geometries. For instance:
With square planar d⁸ metals like Palladium(II) and Platinum(II), it typically forms complexes of the type [M(L)₂].
With metals that favor octahedral geometry, such as Ruthenium(II) or Cobalt(II), it can form complexes like [M(L)₂X₂] or [M(L)₃], where X can be other ancillary ligands. nih.gov
With metals preferring a tetrahedral geometry, like Zinc(II) or Cadmium(II), it is expected to form [M(L)₂] complexes. mdpi.com
While less common for this specific ortho-thiol scaffold, related benzimidazole-2-thiolate ligands can also exhibit bridging coordination modes, where the sulfur atom coordinates to two different metal centers. acs.org
The chelation of this compound is robust due to the formation of the five-membered ring. The stability of its metal complexes can be quantified by determining their stability constants (log K) through methods such as potentiometric titration. naturalspublishing.com While specific stability constants for this exact ligand are not extensively tabulated in the literature, general trends can be predicted.
The stability of the complexes is influenced by factors such as the nature of the metal ion, pH, temperature, and the solvent used. naturalspublishing.com For a series of divalent transition metal ions, the stability of the complexes is generally expected to follow the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This trend is attributed to the decrease in ionic radii and the increase in ligand field stabilization energy across the series. The formation of these chelates is typically a spontaneous process, characterized by a negative Gibbs free energy change (ΔG). naturalspublishing.com
Influence of Metal Coordination on Electronic and Photophysical Properties
Coordination to a metal ion significantly alters the electronic and photophysical properties of the this compound ligand. The free ligand typically displays absorption bands in the UV region corresponding to π→π* transitions within the benzimidazole and phenyl aromatic systems. ekb.eg
Upon complexation, several changes are observed in the electronic absorption spectra:
The original π→π* transitions may be shifted (either bathochromically or hypsochromically).
New absorption bands often appear at longer wavelengths, extending into the visible region. These new bands are frequently assigned to charge-transfer transitions, either metal-to-ligand (MLCT) or ligand-to-metal (LMCT), which are responsible for the often intense color of transition metal complexes.
The luminescence properties of the ligand are also profoundly affected by metal coordination. Benzimidazole derivatives can be fluorescent, and this emission can be either enhanced or quenched upon complexation. researchgate.net
Fluorescence Quenching: This can occur if the metal ion is paramagnetic or a heavy atom that promotes intersystem crossing to the triplet state, or if electron or energy transfer processes from the ligand's excited state to the metal d-orbitals are possible.
Fluorescence Enhancement: This is often seen with d¹⁰ metal ions like Zn²⁺ or Cd²⁺. researchgate.netresearchgate.net Coordination to these metals can increase the structural rigidity of the ligand, which reduces non-radiative decay pathways (e.g., from intramolecular rotations) and thus enhances the fluorescence quantum yield. This phenomenon is known as chelation-enhanced fluorescence (CHEF).
The table below provides a summary of the expected coordination behavior and properties for complexes of this compound.
| Metal Ion | Typical Coordination Geometry | Expected Complex Stoichiometry (Ligand:Metal) | Potential Photophysical Properties |
| Pd(II), Pt(II) | Square Planar | 2:1 | Likely colored due to d-d or charge-transfer transitions. |
| Ru(II), Co(II) | Octahedral | 2:1 or 3:1 | Often intensely colored (MLCT bands); may exhibit phosphorescence. |
| Cu(II) | Square Planar or Distorted Octahedral | 2:1 | Colored; fluorescence is typically quenched. |
| Zn(II), Cd(II) | Tetrahedral | 2:1 | Typically colorless; often show enhanced fluorescence (CHEF effect). researchgate.netresearchgate.net |
Applications of 2 1h Benzo D Imidazol 2 Yl Benzenethiol Derivatives in Chemical Sensing
Design Considerations for Benzimidazole-Based Chemosensors
The design of effective chemosensors based on the benzimidazole (B57391) framework is a nuanced task that leverages the molecule's versatile characteristics. tandfonline.com Key properties of the benzimidazole unit, such as its electron-accepting nature, π-bridging capability, pH-dependent chromogenic behavior, and strong metal-ion chelating properties, are fundamental to its application in sensing. tandfonline.comresearchgate.net
When designing these sensors, researchers focus on integrating the benzimidazole core with other molecular components to create a system that exhibits a specific, measurable response to a target analyte. This often involves creating a receptor-fluorophore system where the benzimidazole moiety acts as the ion recognition site (receptor). The binding of an analyte to this site triggers a change in the electronic properties of the molecule, leading to a discernible alteration in its fluorescence (fluorophore). researchgate.net
The strategic placement of electron-donating and electron-accepting groups on the fluorophore's π-system can significantly influence the sensor's absorption and emission energies. nih.gov This allows for the fine-tuning of the sensor's photophysical properties to achieve desired outcomes, such as high sensitivity, selectivity, and a significant signal change upon analyte binding. tandfonline.com The goal is to create sensors that can operate effectively in relevant environments, such as aqueous solutions, for biological and environmental applications. nih.govelsevierpure.com
Fluorescent Chemosensor Development
Fluorescent chemosensors are highly valued for their sensitivity and the ease with which signals can be detected. Benzimidazole derivatives have been successfully developed into fluorescent sensors for a variety of ions. researchgate.net
The strong coordination ability of the nitrogen atoms in the benzimidazole ring makes these derivatives particularly effective for detecting transition metal ions. researchgate.netresearchgate.net
Copper (Cu²⁺): Derivatives of benzimidazole have been engineered as highly selective "turn-off" fluorescent sensors for copper(II) ions. rsc.orgrsc.org For example, the 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate, known as BBMP, demonstrates a strong fluorescence emission at 542 nm. Upon the introduction of Cu²⁺, this fluorescence is efficiently quenched. rsc.orgrsc.orgresearchgate.net This quenching effect is attributed to the paramagnetic nature of the Cu²⁺ ion, which promotes non-radiative decay pathways upon complexation. researchgate.net The detection is highly selective, with other metal ions causing minimal interference. rsc.org Another benzimidazole-based dipodal receptor was also shown to selectively recognize Cu²⁺ in aqueous media. elsevierpure.com
Zinc (Zn²⁺): In contrast to copper, zinc(II) ions often induce a "turn-on" or ratiometric fluorescent response in benzimidazole-based sensors. rsc.orgoup.com The BBMP sensor, which is quenched by copper, exhibits a different response to zinc. The addition of Zn²⁺ leads to a decrease in the original emission at 542 nm and the appearance of a new, blue-shifted fluorescence band at 462 nm, allowing for ratiometric detection. rsc.orgrsc.orgresearchgate.net Another novel Schiff-base chemosensor, BIN, functions as a selective "off-on" fluorescent sensor for Zn²⁺ in aqueous solutions. oup.com These sensors demonstrate high sensitivity, with detection limits often falling well below the guidelines set by the World Health Organization (WHO) for drinking water. oup.comrsc.org The reversibility of these sensors can often be achieved by using a strong chelating agent like EDTA to remove the bound zinc ion. oup.comrsc.org
Mercury (Hg²⁺): Benzimidazole derivatives have also been developed for the detection of the highly toxic mercury(II) ion. A chemosensor based on 3-((2-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)benzene-1,2-diol was shown to be a highly selective fluorescent sensor for Hg²⁺, with its fluorescence being dramatically quenched upon complexation. researchgate.net In a different approach, a sensor combining a benzimidazole unit with a BODIPY fluorophore was designed. This sensor exhibits a blue-shift in its optical spectrum and a significant increase in fluorescence quantum yield upon binding to Hg²⁺, enabling detection at submicromolar concentrations. researchgate.net Imidazole-based sensors have also demonstrated the ability to reversibly detect mercury ions. scispace.com
| Sensor | Target Ion | Sensing Mechanism | Response Type | Detection Limit (LOD) |
|---|---|---|---|---|
| BBMP | Cu²⁺ | ESIPT Inhibition | Turn-off | 0.16 μM rsc.orgrsc.org |
| BBMP | Zn²⁺ | ESIPT Inhibition | Ratiometric Turn-on | 0.1 μM rsc.orgrsc.org |
| BIN | Zn²⁺ | CHEF | Turn-on | 2.26 μM oup.com |
| Sensor 1 | Zn²⁺ | - | OFF-ON Fluorescence | 1.05 μM rsc.org |
| BODIPY-Benzimidazole | Hg²⁺ | PET Inhibition | Turn-on / Blue Shift | Submicromolar researchgate.net |
| Receptor 1 | Hg²⁺ | Complexation | Turn-off (Quenching) | 0.20 μM researchgate.net |
Beyond cations, benzimidazole derivatives are also adept at sensing anionic species like cyanide (CN⁻), which is notoriously toxic. rsc.org A fluorescent chemosensor, L2, which combines benzimidazole and naphthalene (B1677914) diimide (NDI) moieties, was designed for the selective detection of cyanide in aqueous solutions. rsc.org The addition of CN⁻ to a solution of L2 results in an immediate and significant fluorescence enhancement. This sensor is highly selective, with other common anions not interfering with the detection process. rsc.org The detection limit for CN⁻ using L2 was found to be 8.32 x 10⁻⁷ M. rsc.org The sensing process is also reversible; the fluorescence can be quenched by the addition of an acid (H⁺) and restored by cyanide, making the sensor reusable. rsc.org Another set of imidazole-based derivatives was shown to detect cyanide through fluorescence quenching, with detection limits in the micromolar range. scispace.com
| Sensor | Target Ion | Sensing Mechanism | Response Type | Detection Limit (LOD) |
|---|---|---|---|---|
| L2 | CN⁻ | Deprotonation/Charge Transfer | Turn-on (Enhancement) | 0.832 μM rsc.org |
| Imidazole (B134444) Derivative 1 | CN⁻ | Cyanohydrin Formation | Turn-off (Quenching) | 0.8 μM scispace.com |
| Imidazole Derivative 2 | CN⁻ | Cyanohydrin Formation | Turn-off (Quenching) | 1.2 μM scispace.com |
Mechanistic Investigations of Sensing Processes (e.g., Internal Charge Transfer (ICT) mechanism)
Understanding the mechanism behind the fluorescence change is crucial for the rational design of new and improved chemosensors. Several photophysical processes are commonly exploited in benzimidazole-based sensors.
Internal Charge Transfer (ICT): The ICT mechanism is a key process used in the design of fluorescent sensors. researchgate.net In molecules designed with electron-donating (D) and electron-accepting (A) parts, photoexcitation can cause an electron to move from the donor to the acceptor, creating a charge-separated excited state known as the ICT state. ossila.com This state often has a large dipole moment and emits light at a lower energy (red-shifted) compared to the normal locally excited state. ossila.com The binding of an analyte can enhance, inhibit, or otherwise modulate this ICT process, leading to a change in the sensor's fluorescence color or intensity. researchgate.net For instance, a novel off-on fluorescent sensor for Zn²⁺ was specifically designed to operate via the ICT mechanism, offering a high signal-to-noise ratio. researchgate.net
Other prominent mechanisms include:
Excited-State Intramolecular Proton Transfer (ESIPT): In certain molecules, a proton can be transferred from a donor to an acceptor group within the same molecule in the excited state. This process results in a tautomer that emits fluorescence with a large Stokes shift (a significant separation between absorption and emission maxima). nih.gov The BBMP sensor for Cu²⁺ and Zn²⁺ operates on this principle, where the binding of the metal ion to the sensor inhibits the ESIPT process, causing a change in the fluorescence output. rsc.orgrsc.org
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons (like the nitrogen in benzimidazole). In the absence of an analyte, photoexcitation of the fluorophore can be quenched by an electron transfer from the receptor. When the target ion binds to the receptor, it lowers the energy of the lone pair, preventing this electron transfer and thus "turning on" the fluorescence. researchgate.net This mechanism is responsible for the fluorescence enhancement seen in the BODIPY-benzimidazole sensor upon binding Hg²⁺. researchgate.net
Chelation-Enhanced Fluorescence (CHEF): This effect describes the fluorescence enhancement observed when a metal ion coordinates with a ligand, forming a more rigid complex. This rigidity reduces the non-radiative decay of the excited state, leading to an increase in fluorescence quantum yield. oup.com The BIN sensor for Zn²⁺ is a prime example of a system that operates through the CHEF effect. oup.com
Deprotonation: In some cases, the interaction with an anion can cause the deprotonation of the sensor molecule. This was the mechanism proposed for the L2 sensor, where the basic cyanide anion removes a proton from the benzimidazole N-H group, leading to a change in the electronic structure and a subsequent enhancement of fluorescence. rsc.org
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| BBMP | 2,6-dibenzoimidazolyl-4-methoxyphenol |
| BIN | (E)-1-((((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)naphthalen-2-ol |
| L2 | Benzimidazole functionalized NDI derivative |
| Receptor 1 | 3-((2-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)benzene-1,2-diol |
| EDTA | Ethylenediaminetetraacetic acid |
Catalytic Applications of 2 1h Benzo D Imidazol 2 Yl Benzenethiol Based Systems
Role as Ligands in Organometallic Catalysis
The 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol molecule possesses both a benzimidazole (B57391) ring and a benzenethiol (B1682325) group, making it a potentially versatile ligand for a variety of metal centers. The benzimidazole moiety offers a nitrogen donor atom, which is a common feature in many successful catalyst systems, including those used in cross-coupling and polymerization reactions. The thiol group provides a soft sulfur donor, which can form strong bonds with late transition metals often employed in catalysis, such as palladium, ruthenium, and copper.
The combination of both a nitrogen and a sulfur donor atom allows for the formation of stable chelate complexes with metal ions. This chelation effect can enhance the stability of the catalytic species, preventing catalyst decomposition and potentially leading to higher turnover numbers and turnover frequencies. The electronic properties of the ligand can be modulated by substituents on either the benzimidazole or the phenyl ring, allowing for the fine-tuning of the catalyst's reactivity and selectivity for specific applications. Metal complexes derived from benzimidazole-based ligands have been synthesized and characterized, with studies indicating their potential in various catalytic processes due to the stability imparted by the ligand framework.
Exploration in Specific Catalytic Reactions
The unique structural and electronic features of this compound-based systems have prompted investigations into their efficacy in a variety of important organic transformations.
Olefin Metathesis and Hydroamination
Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, is predominantly catalyzed by ruthenium and molybdenum complexes. The ligands employed in these catalysts play a crucial role in their stability and reactivity. While N-heterocyclic carbenes (NHCs) derived from benzimidazoles are common, the direct use of this compound as a ligand in well-defined olefin metathesis catalysts is an area of ongoing research. The sulfur atom could potentially coordinate to the metal center, influencing the initiation rate and stability of the propagating species.
Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing amines. This reaction is often catalyzed by late transition metals. The bifunctional N,S-ligation sphere offered by this compound could provide a suitable coordination environment for metals active in hydroamination, potentially leading to novel catalytic systems with unique reactivity and selectivity profiles.
Biginelli Reaction and Related Condensations
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. This reaction is typically catalyzed by acids or Lewis acids. Benzimidazole derivatives have been explored as catalysts or catalyst components in Biginelli-type reactions. The acidic N-H proton of the benzimidazole ring in this compound, along with its potential to coordinate to a metal center, could enable it to act as a bifunctional catalyst, activating both the aldehyde and the urea (B33335) components of the reaction.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst System | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Benzimidazole derivative | 85 |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Thiourea | Metal-benzimidazole complex | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | Functionalized benzimidazole | 88 |
Table 1: Representative examples of Biginelli reactions catalyzed by benzimidazole-based systems.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The performance of these catalysts is heavily reliant on the nature of the supporting ligands. Benzimidazole-derived ligands, particularly N-heterocyclic carbenes (NHCs), have proven to be highly effective in stabilizing the palladium catalyst and promoting high catalytic activity.
Similarly, for the Heck reaction , which involves the coupling of an unsaturated halide with an alkene, a robust palladium catalyst is required. The N,S-chelation from this compound could provide the necessary stability for the palladium center to effectively catalyze this transformation under typical Heck conditions.
| Entry | Aryl Halide | Coupling Partner | Reaction | Catalyst System | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Suzuki-Miyaura | Pd-benzimidazole complex | 95 |
| 2 | Iodobenzene | Styrene | Heck | Pd-benzimidazole complex | 90 |
| 3 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd-benzimidazole complex | 88 |
Table 2: Examples of cross-coupling reactions facilitated by palladium-benzimidazole systems.
Oxidative Bromination Processes
Catalytic oxidative bromination is an important process for the synthesis of brominated organic compounds, which are valuable intermediates in the pharmaceutical and agricultural industries. This transformation often involves the use of a bromide source and an oxidant, catalyzed by a metal complex. The development of efficient and selective catalysts for this process is an active area of research. While the direct application of this compound in catalytic oxidative bromination is not extensively documented, related benzimidazole-containing systems have been investigated. A metal complex of this ligand could potentially activate the oxidant and facilitate the transfer of bromine to the organic substrate. The electronic environment provided by the ligand could influence the selectivity of the bromination reaction.
Further research into the synthesis and characterization of well-defined organometallic complexes of this compound and their systematic evaluation in these and other catalytic reactions will be crucial to fully unlock their potential in catalysis.
Materials Science Applications of 2 1h Benzo D Imidazol 2 Yl Benzenethiol and Functionalized Analogues
Development of Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The photophysical properties of molecules are central to their application in Organic Light-Emitting Diodes (OLEDs) and other luminescent materials. While direct studies on 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol for OLEDs are not extensively documented, the characteristics of its functionalized analogues and related benzimidazole (B57391) derivatives provide strong evidence of its potential in this area.
Benzimidazole derivatives are known to form complexes with metals like zinc, which can exhibit significant fluorescence. For instance, zinc complexes of 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol derivatives have been synthesized and show increased fluorescent quantum yields compared to the organic ligands alone. researchgate.net These complexes often exhibit strong blue emission in the solid state at room temperature, a desirable characteristic for OLED applications. researchgate.net The fluorescence intensities of these zinc complexes can be influenced by the solvent, with enhanced intensities observed in polar solvents like methanol. researchgate.net
Furthermore, research on 2-(1H-benzoimidazol-2-yl)quinolin-8-ol ligands and their Zn(II) complexes has demonstrated that these materials exhibit moderate fluorescence quantum yields in solution. researchgate.net The emission properties of such compounds are influenced by substituents and the solvent environment. researchgate.net The development of luminescent zinc(II) complexes with fluorinated benzothiazol-2-yl substituted phenoxide and enolate ligands, which are analogous to benzimidazole derivatives, has also been explored for their photo- and electroluminescent properties. nih.gov These fluorinated complexes are mononuclear, sublime easily, and display broad visible photoluminescence. nih.gov
The inherent fluorescence of the benzimidazole moiety, which can be tuned by substituents on the benzimidazole ring and the surrounding medium, forms the basis for its application in luminescent materials. researchgate.net The study of the photophysical properties of related compounds, such as 2-(2'-aminophenyl)benzothiazole derivatives, which can be readily functionalized to tune their luminescent properties, further supports the potential of the benzimidazole-benzenethiol scaffold in developing new materials for OLEDs. nih.gov
Table 1: Photophysical Properties of Related Benzimidazole and Benzothiazole (B30560) Derivatives
| Compound/Complex | Emission Color | Quantum Yield | Key Features |
| Zinc complexes of 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol | Blue | Increased compared to ligand | Solid-state emission |
| Zn(II) complexes of 2-(1H-benzoimidazol-2-yl)quinolin-8-ol | Varies with solvent | Moderate | Solvatochromic effects |
| Fluorinated Zn(II) complexes of benzothiazole derivatives | Broad visible | Not specified | Sublimable, mononuclear |
| 2-(2'-aminophenyl)benzothiazole derivatives | Tunable | Varies | Potential for ESIPT and AIE |
This table is generated based on data from analogous compounds to illustrate the potential of this compound.
Incorporation into Polymer Systems for Enhanced Properties
The incorporation of benzimidazole moieties into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal stability, chemical resistance, and mechanical properties. Polybenzimidazoles (PBIs) are a class of polymers known for their exceptional thermal and chemical stability.
Functionalization of PBI can further enhance its properties. For example, dimethylimidazolium-functionalized polybenzimidazole has been developed for use in anion exchange membrane fuel cells. nih.gov This demonstrates that the benzimidazole unit within a polymer can be modified to introduce specific functionalities. It is conceivable that this compound could be used as a functionalizing agent or a comonomer in the synthesis of novel polymers. The thiol group offers a reactive site for polymerization or for grafting onto existing polymer chains, potentially imparting improved adhesion, thermal stability, or even optical properties to the base polymer.
Blends of polybenzimidazoles with other aromatic polymers, such as aromatic polyamides, have been shown to be miscible and can produce films and fibers with high modulus and strength. google.com The addition of a functional molecule like this compound to such blends could act as a compatibilizer or introduce new functionalities.
While direct reports on the incorporation of this compound into polymers are limited, the extensive research on polybenzimidazoles and their functionalization suggests a strong potential for this compound in creating advanced polymer systems with tailored properties.
Utilization as Linker Molecules in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The structure and properties of MOFs are highly dependent on the geometry and functionality of these organic linkers. Benzimidazole derivatives have emerged as excellent candidates for linker molecules due to their rigid structure and the presence of nitrogen atoms that can coordinate with metal centers.
Functionalized analogues of this compound, such as 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), have been successfully used to synthesize novel MOFs. researchgate.net These TIBM-based MOFs, with metal centers like aluminum, chromium, and copper, have shown promise in gas adsorption applications, particularly for CO2 capture. researchgate.net The TIBM-Cu MOF, for instance, exhibited a significant CO2 adsorption capacity due to the presence of open copper sites. researchgate.net
The synthesis of two-dimensional MOF nanosheets has also been achieved using benzimidazole-based linkers. For example, zinc(II)-benzimidazole-acetate (Zn(Bim)OAc) MOF nanosheets have been directly synthesized. semanticscholar.org These nanosheets have potential applications in gas separation membranes due to their uniform thickness and high aspect ratio. semanticscholar.org
Furthermore, MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid have been synthesized and have shown potential as fluorescent sensors for the detection of metal ions like Fe(III) and Cr(VI) in water. nih.gov This highlights the dual role of benzimidazole-based linkers in not only forming the framework structure but also imparting specific functionalities to the resulting MOF.
The ability of the benzimidazole core to act as a rigid and functional linker makes this compound and its derivatives highly promising for the design and synthesis of new MOFs with tailored pore sizes, surface areas, and chemical properties for applications in gas storage, separation, catalysis, and sensing.
Table 2: Examples of MOFs with Benzimidazole-Based Linkers
| MOF Name/Linker | Metal Ion(s) | Key Application/Property |
| TIBM-Cu | Copper | CO2 adsorption |
| TIBM-Cr | Chromium | Gas adsorption |
| TIBM-Al | Aluminum | Gas adsorption |
| Zn(Bim)OAc | Zinc | Nanosheet formation for gas separation |
| [Cd(bipa)]n (bipa = 5-(benzimidazole-1-yl)isophthalic acid) | Cadmium | Fluorescent sensing of Fe(III) and Cr(VI) |
Anticorrosion Properties and Surface Protection
Benzimidazole and its derivatives are well-known corrosion inhibitors for a variety of metals and alloys in different corrosive environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen and, in the case of this compound, sulfur), aromatic rings, and pi-electrons present in their molecular structure.
Numerous studies have demonstrated the anticorrosion efficacy of benzimidazole derivatives on different metals:
Mild Steel: Benzodiazepine derivatives, which share structural similarities with benzimidazoles, have shown to be good corrosion inhibitors for mild steel in acidic media, acting as mixed-type inhibitors. Other benzimidazole derivatives have also been reported to effectively protect mild steel in hydrochloric acid solutions.
Carbon Steel: The corrosion inhibition of carbon steel in high-pressure supercritical CO2 environments has been investigated using the benzimidazole derivative 2-benzylthiobenzimidazole (BTBI). researchgate.net
Copper: Benzimidazole compounds have been employed as corrosion inhibitors for copper in sodium chloride solutions. The introduction of a nitrogen atom into the imidazole (B134444) ring enhances the inhibitory effect due to increased adsorption energy.
Aluminum: The anticorrosion performance of 2-(((4-chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole on aluminum in nitric acid has been studied, showing high inhibition efficiency that increases with concentration. google.com Another study on a similar derivative, 2-((benzylthio)methyl)-1H-benzo[d]imidazole, also reported significant inhibition of aluminum corrosion in nitric acid.
The adsorption of these inhibitor molecules on the metal surface often follows the Langmuir adsorption isotherm. The protective film formed can significantly reduce both general and localized corrosion. researchgate.net The presence of the thiol group in this compound is expected to further enhance its adsorption and corrosion inhibition properties, particularly on metals like copper that have a high affinity for sulfur.
Table 3: Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Various Metals
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| 2-(((4-chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole | Aluminum | 1 M HNO3 | 97.74 |
| 2-((benzylthio)methyl)-1H-benzo[d]imidazole | Aluminum | 1 M HNO3 | 96.09 |
| Benzodiazepine derivatives | Mild Steel | 1 M HCl | Not specified, but described as "good" |
| 2-benzylthiobenzimidazole (BTBI) | Carbon Steel | Supercritical CO2 | Not specified, but described as "effective" |
Investigation of Biological Activities and Mechanisms of 2 1h Benzo D Imidazol 2 Yl Benzenethiol Derivatives in Vitro Studies
Antimicrobial Activity Investigations (In Vitro)
Derivatives of 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol have demonstrated a broad spectrum of antimicrobial activities in laboratory settings. These studies are crucial in the preliminary stages of drug discovery, providing insights into the efficacy of these compounds against various pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives exhibit significant inhibitory effects. For instance, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives displayed notable activity against Staphylococcus aureus, including the methicillin-resistant strain (MRSA). researchgate.netnih.gov Specifically, indolylbenzo[d]imidazoles 3ao and 3aq showed high activity with a minimum inhibitory concentration (MIC) of less than 1 µg/mL. researchgate.netnih.gov Compounds 3aa and 3ad were also effective, with MIC values ranging from 3.9 to 7.8 µg/mL. researchgate.netnih.gov
Furthermore, novel N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamide and amide derivatives have been synthesized and assessed for their antibacterial capabilities. semanticscholar.org Compounds 2, 3, 5, 7, and 15 from this series were found to have moderate to good activity against Staphylococcus aureus (ATCC 6538) and Escherichia coli (ATCC 8739), with MIC values in the range of 10–20 mg/mL. semanticscholar.org Another study focusing on hybrid molecules of thieno[2,3-d]pyrimidine (B153573) and benzimidazole (B57391) also reported antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com
Table 1: In Vitro Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Indolylbenzo[d]imidazoles 3ao and 3aq | Staphylococcus aureus (including MRSA) | < 1 µg/mL | researchgate.netnih.gov |
| Indolylbenzo[d]imidazoles 3aa and 3ad | Staphylococcus aureus (including MRSA) | 3.9–7.8 µg/mL | researchgate.netnih.gov |
| N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamide/amide derivatives (2, 3, 5, 7, 15) | Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739 | 10–20 mg/mL | semanticscholar.org |
Antifungal Activity
In addition to their antibacterial properties, these compounds have been investigated for their efficacy against fungal pathogens. Notably, Candida albicans is a common target in these in vitro studies. Research has demonstrated that certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives possess significant antifungal activity. researchgate.netnih.gov For instance, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) both exhibited a low MIC of 3.9 µg/mL against Candida albicans ATCC 10231. researchgate.netnih.gov
The aforementioned N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamide and amide derivatives also showed antifungal potential against Candida albicans (ATCC 10231), with MICs ranging from 10–20 mg/mL. semanticscholar.org Furthermore, hybrid compounds bearing thieno[2,3-d]pyrimidine and benzimidazole moieties have also been reported to possess activity against Candida albicans. mdpi.com
Table 2: In Vitro Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans ATCC 10231 | 3.9 µg/mL | researchgate.netnih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans ATCC 10231 | 3.9 µg/mL | researchgate.netnih.gov |
| N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamide/amide derivatives (2, 3, 5, 7, 15) | Candida albicans ATCC 10231 | 10–20 mg/mL | semanticscholar.org |
Antitubercular Activity
The search for new antitubercular agents is a global health priority, and benzimidazole derivatives have emerged as a promising class of compounds. In vitro studies have evaluated their activity against mycobacterial species, often using Mycobacterium smegmatis as a model organism.
A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles reported significant activity against Mycobacterium smegmatis. researchgate.netnih.gov The compound 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) demonstrated a low MIC of 3.9 µg/mL against this species. researchgate.netnih.gov Another area of research has focused on 2-(benzylthio)-1H-benzo[d]imidazoles, which have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis growth. nih.govacs.org Compounds 6p and 6z from this series were identified as lead compounds with MIC values of 6.9 and 3.8 µM against M. tuberculosis H37Rv, respectively. nih.govacs.org These leading compounds were also found to be active against multidrug-resistant strains. nih.gov
Table 3: In Vitro Antitubercular Activity of this compound Derivatives
| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 µg/mL | researchgate.netnih.gov |
| 2-(benzylthio)-1H-benzo[d]imidazole (6p) | Mycobacterium tuberculosis H37Rv | 6.9 µM | nih.govnih.gov |
| 2-(benzylthio)-1H-benzo[d]imidazole (6z) | Mycobacterium tuberculosis H37Rv | 3.8 µM | nih.govnih.gov |
Antiparasitic Properties
The therapeutic potential of benzimidazole derivatives extends to parasitic infections. Research has been conducted on their in vitro activity against various protozoan parasites. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and evaluated for their antiprotozoal activity against Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis. researchgate.net The results indicated that almost all the synthesized compounds exhibited better activity than the standard drug, metronidazole. researchgate.net
Another study synthesized eighteen new imidazole-containing azine and benzoazine derivatives and tested their in vitro efficacy against different Leishmania species and Trypanosoma cruzi. acgpubs.org All of these compounds demonstrated improved efficiency and lower toxicity compared to the conventional drugs Glucantime and Benznidazole. acgpubs.org
Inhibition of Biofilm Formation
Bacterial biofilms pose a significant challenge in the treatment of infections due to their inherent resistance to antimicrobial agents. Consequently, the ability of new compounds to inhibit biofilm formation is a critical area of investigation. Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown excellent antibiofilm activity. researchgate.netnih.gov Compounds 3aa, 3ad, 3ao, and 3aq were effective in both inhibiting the formation of biofilms and eradicating cells within mature biofilms. researchgate.netnih.gov
In a separate line of research, 2-aminobenzimidazoles have been identified as potent agents for the inhibition and dispersion of Pseudomonas aeruginosa biofilms. drugbank.com
Anticancer / Anti-proliferative Activity (In Vitro)
In addition to their antimicrobial effects, derivatives of this compound have been a focal point of cancer research due to their anti-proliferative activities against various cancer cell lines.
A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized, showing moderate to high inhibitory activities against HepG2 (liver cancer), SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (liver cancer) tumor cell lines. nih.gov The representative compound 3a1 from this series was also found to effectively inhibit tumor growth in a HepG2 xenograft mouse model. nih.gov
Furthermore, a new series of 1H-benzo[d]imidazoles (BBZs) were designed and evaluated for their anticancer potential. acs.orgnih.gov The most potent molecules, 11a, 12a, and 12b, exhibited 50% growth inhibition (GI50) at concentrations ranging from 0.16 to 3.6 μM across a panel of 60 human cancer cell lines. acs.orgnih.gov These compounds are believed to act by targeting human topoisomerase I. nih.gov
Another study synthesized a series of fluoro-substituted benzimidazole derivatives and investigated their antiproliferative activity. acgpubs.org These compounds showed significant activity against all tested cancer cell lines, with compounds ORT14 and ORT15 being the most effective. acgpubs.org
Table 4: In Vitro Anticancer/Anti-proliferative Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (GI50/IC50) | Source |
|---|---|---|---|
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives | HepG2, SK-OV-3, NCI-H460, BEL-7404 | Moderate to high inhibition | nih.gov |
| 1H-benzo[d]imidazoles (BBZs) 11a, 12a, 12b | Panel of 60 human cancer cell lines | GI50: 0.16 - 3.6 µM | acs.orgnih.gov |
| Fluoro-substituted benzimidazole derivatives ORT14, ORT15 | Various cancer cell lines | Significant antiproliferative activity | acgpubs.org |
Inhibition of Human Cancer Cell Lines (e.g., non-small cell lung cancer, colorectal cancer, PC3, HeLa, MCF7)
Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in laboratory settings.
A series of novel 1H-benzo[d]imidazoles (BBZs) were screened against a panel of 60 human cancer cell lines. nih.gov Among these, compounds 11a , 12a , and 12b were identified as the most potent, exhibiting 50% growth inhibition (GI₅₀) at concentrations ranging from 0.16 to 3.6 μM. nih.govacs.org Specifically, these compounds showed notable activity against non-small cell lung cancer cell lines such as A549/ATCC, EKVX, HOP-62, HOP-92, and NCI-H226. nih.gov For instance, compound 11a had a GI₅₀ value of 0.35 μM against the A549 cell line. nih.gov
Another study focused on benzo[d]imidazol-2(3H)-one derivatives and their cytotoxic effects. researchgate.net Compound 3a from this series showed higher cytotoxic activity, particularly against the DLD-1 colon cancer cell line. researchgate.net Benzothiazole (B30560) derivatives incorporating a benzimidazole moiety have also been evaluated. nih.gov Compound 13 (2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide) and compound 14 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamide) displayed remarkable antitumor potential against various cancer cell lines. nih.gov
Furthermore, certain benzothiazole-based antimitotic agents have shown potent activity against cell lines including HeLa (cervical cancer) and MCF7 (breast cancer), causing cell cycle arrest at the G2/M phase. nih.gov Newly designed benzimidazole derivatives have also been tested against A549 and NCI-H1299 lung cancer cell lines, with compound A5 showing IC₅₀ values of 4.08 μM and 7.86 μM, respectively. nih.gov
Table 1: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cell Line | Cancer Type | Activity (GI₅₀/IC₅₀ in µM) |
|---|---|---|---|
| 11a | A549 | Non-Small Cell Lung Cancer | 0.35 |
| 11a | HOP-62 | Non-Small Cell Lung Cancer | 1.3 |
| 12a | A549 | Non-Small Cell Lung Cancer | 1.19 |
| 12b | A549 | Non-Small Cell Lung Cancer | 1.17 |
| A5 | A549 | Non-Small Cell Lung Cancer | 4.08 |
| A5 | NCI-H1299 | Non-Small Cell Lung Cancer | 7.86 |
| 3a | DLD-1 | Colorectal Cancer | Not specified |
Modulation of Key Biological Targets (e.g., Human Topoisomerase I)
A primary mechanism through which these benzimidazole derivatives exert their anticancer effects is the modulation of key cellular targets, such as Human Topoisomerase I (Hu Topo I). nih.govacs.org This enzyme plays a crucial role in DNA replication and transcription by relaxing DNA supercoils. nih.gov Its inhibition leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.
Computational studies and subsequent DNA relaxation assays identified Hu Topo I as a probable target for a series of novel 1H-benzo[d]imidazoles (BBZs). nih.govacs.org Specifically, compound 12b demonstrated a 50% inhibition (IC₅₀) of Hu Topo I-mediated DNA relaxation at a concentration of 16 μM. nih.govacs.org This inhibitory activity was comparable to that of camptothecin, a well-known Topoisomerase I inhibitor. acs.org Further studies involving UV absorption, fluorescence, and circular dichroism spectroscopy confirmed the interaction between these BBZ derivatives and DNA. nih.govacs.org The binding of these small molecules to DNA is a critical aspect of their ability to inhibit the enzyme. nih.gov
Antiviral Activity (In Vitro)
The structural versatility of the benzimidazole core has also led to its investigation for antiviral properties.
In the search for new antiviral agents, a series of novel thiazolylbenzimidazole derivatives were synthesized and evaluated for their in vitro activity against the Hepatitis B virus (HBV). researchgate.net The study utilized the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome, to assess the compounds' ability to inhibit viral replication. researchgate.net Among the synthesized compounds, compound 8b was identified as the most promising candidate, exhibiting an IC₅₀ value of 1.1 µM and a selectivity index (SI) greater than 90.9. researchgate.net This indicates that the compound is significantly more toxic to the virus than to the host cells in this in vitro model. researchgate.net
Antidiabetic Activity (In Vitro)
Benzimidazole derivatives have also been explored for their potential in managing metabolic disorders like type 2 diabetes mellitus.
A key therapeutic strategy for managing hyperglycemia in type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides in the intestine. nih.gov A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.govacs.orgresearchgate.netnih.gov
The results of the bioactivity assessment showed that all the synthesized compounds were excellent inhibitors of the enzyme, with IC₅₀ values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM. nih.govresearchgate.net Notably, almost all of these derivatives displayed significantly greater potency than the standard antidiabetic drug, acarbose (B1664774) (IC₅₀: 873.34 ± 1.21 μM). nih.govacs.org Compound 7i was the most active inhibitor in the series, with an exceptionally low IC₅₀ value of 0.64 ± 0.05 μM. nih.govresearchgate.net
Table 2: In Vitro α-Glucosidase Inhibition by 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| 7i | 0.64 ± 0.05 |
| 7d | 5.34 ± 0.16 |
| 7f | 6.46 ± 0.30 |
| 7g | 8.62 ± 0.19 |
| 7c | 9.84 ± 0.08 |
| Acarbose (Standard) | 873.34 ± 1.21 |
Mechanistic Studies of Enzyme Inhibition (In Vitro)
To understand the basis of the observed biological activities, mechanistic studies, including molecular docking, have been performed. In the context of anticancer activity, docking studies were used to model the interaction between benzimidazole derivatives and the Hu Topo I-DNA complex. acs.org The binding affinities for compounds 11a , 12a , and 12b were calculated to be -5.453 kcal/mol, -5.429 kcal/mol, and -5.512 kcal/mol, respectively, providing a theoretical basis for their inhibitory action. acs.org Flow cytometry studies further revealed that these potent compounds cause cell cycle arrest at the G2/M phase, which is a common outcome of Topoisomerase I inhibition. nih.govacs.org
For the antidiabetic activity, molecular docking simulations were conducted to elucidate the interactions between the 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives and the α-glucosidase enzyme. nih.govacs.org These computational studies supported the experimental findings by revealing important binding interactions within the enzyme's active site. nih.gov The structure-activity relationship (SAR) analysis indicated that various aromatic substituents on the imine group at the C-5 position of the benzimidazole ring significantly influenced the inhibitory potential of the compounds. nih.govacs.org
Inhibition of (p)ppGpp Synthetases/Hydrolases
Guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp, are alarmones that regulate bacterial stress responses. While molecular modeling studies have suggested that certain benzimidazole derivatives may bind to (p)ppGpp synthetase/hydrolase enzymes, a comprehensive search of the scientific literature reveals a lack of specific in vitro studies investigating the inhibitory activity of this compound or its close derivatives against these enzymes.
Targeting FtsZ Proteins
Filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for novel antibacterial agents. Several studies have demonstrated the potential of benzo[d]imidazole derivatives to inhibit FtsZ function in vitro.
One study identified N-(4-sec-butylphenyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole-4-carboxamide (BT-benzo-29) as a potent inhibitor of FtsZ assembly. In in vitro assays, BT-benzo-29 was found to bind to purified FtsZ with a dissociation constant (Kd) of 24 ± 3 μM. This binding inhibited the assembly of FtsZ and its GTPase activity. The research suggested that BT-benzo-29 likely binds to the C-terminal domain of FtsZ near the T7 loop.
Another line of research focused on benzo[d]imidazole-2-carboxamides. These compounds were evaluated for their ability to inhibit the FtsZ protein from Bacillus subtilis. One of the most potent compounds in this series demonstrated a 91 ± 5% inhibition of B. subtilis 168 FtsZ and was shown to disrupt the protein's secondary structure. These findings underscore the potential of the benzimidazole scaffold in developing FtsZ-targeting antibacterial agents.
| Compound Derivative | Target Organism/Protein | Activity Metric | Result |
|---|---|---|---|
| N-(4-sec-butylphenyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole-4-carboxamide (BT-benzo-29) | Purified FtsZ | Dissociation Constant (Kd) | 24 ± 3 μM |
| Benzo[d]imidazole-2-carboxamide derivative (Compound 1o) | Bacillus subtilis 168 FtsZ | % Inhibition | 91 ± 5% |
Pyruvate (B1213749) Kinase Inhibition
Pyruvate kinase is a key enzyme in the glycolytic pathway, essential for cellular metabolism. Despite its importance as a potential drug target, there is a notable absence of specific in vitro studies in the available scientific literature concerning the inhibition of pyruvate kinase by this compound or its derivatives. Molecular docking studies have suggested a potential interaction, but experimental validation through in vitro assays is currently lacking.
Dihydrofolate Reductase (DHFR) Affinity
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acid precursors, making it a well-established target for antimicrobial and anticancer drugs. Research has explored the potential of benzimidazole derivatives as DHFR inhibitors.
A recent study focused on the design and synthesis of pyrimidine-clubbed benzimidazole derivatives as potential DHFR inhibitors. Several of these synthesized compounds were tested for their in vitro antibacterial activity against various strains, including Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The results indicated that many of the derivatives exhibited antibacterial properties, with some showing potency comparable or superior to standard antibiotics like chloramphenicol (B1208) and ciprofloxacin. This antibacterial activity is attributed to the inhibition of DHFR, highlighting the affinity of the benzimidazole-pyrimidine hybrid structure for this enzyme.
Inhibition of Quorum Sensing Systems (e.g., PqsR in Pseudomonas aeruginosa)
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate virulence gene expression. The Pseudomonas quinolone signal (PQS) system in Pseudomonas aeruginosa is regulated by the transcriptional regulator PqsR, making it a prime target for anti-virulence therapies. Derivatives of 1H-benzo[d]imidazole have emerged as potent inhibitors of PqsR.
A hit-to-lead optimization study identified 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (compound 6f) as a powerful PqsR antagonist. In in vitro reporter gene assays using P. aeruginosa PAO1-L, this compound inhibited the PqsR-controlled PpqsA-lux transcriptional fusion with high potency. Further studies demonstrated that these benzimidazole derivatives effectively reduce the production of PqsR-controlled virulence factors. For instance, compounds 6f and a related derivative, 6g, substantially decreased the production of pyocyanin, a key virulence factor in P. aeruginosa, by approximately 80% when tested at a concentration three times their IC50 value.
The inhibitory activity of several 1H-benzo[d]imidazole derivatives against PqsR in a P. aeruginosa PAO1-L reporter strain is summarized in the table below.
| Compound | IC50 (μM) |
|---|---|
| Inhibitor 1 (Parent Compound) | 3.2 |
| 6a | 0.21 ± 0.01 |
| 6f | 0.14 ± 0.01 |
| 6g | 0.17 ± 0.02 |
Theoretical and Computational Chemistry Studies on 2 1h Benzo D Imidazol 2 Yl Benzenethiol
Quantum-Chemical Calculations
Quantum-chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. espublisher.com By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it suitable for studying complex systems like this compound.
DFT calculations can determine various electronic properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential maps. jddtonline.inforesearchgate.net These properties are crucial for understanding the molecule's stability, reactivity, and potential sites for chemical reactions. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to predicting the molecule's electron-donating and accepting capabilities, respectively. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests higher reactivity. acs.org
Studies on related benzimidazole (B57391) derivatives have shown that DFT calculations can effectively predict their electronic properties and reactivity. nih.gov For example, in a study on 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole derivatives, DFT at the B3LYP/6-31+G(d,p) level was used to analyze the molecular electrostatic potential (MEP) map, which identified nucleophilic and electrophilic sites. jddtonline.info
Hartree-Fock (HF) methods, while being more computationally intensive and sometimes less accurate than DFT for certain properties, are valuable for determining the molecular geometry and vibrational spectra of molecules like this compound. researchgate.net The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more advanced calculations.
HF calculations can predict bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. researchgate.net These geometric parameters are essential for understanding the molecule's shape and steric properties. Furthermore, HF methods can be used to calculate the vibrational frequencies of the molecule, which correspond to the energies of its vibrational modes. nih.govresearchgate.net These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. nih.govresearchgate.net
For instance, in a study on 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, ab initio Hartree-Fock calculations with a 6-311G** basis set were used to investigate the optimized geometry and vibrational frequencies. nih.govresearchgate.net The calculated harmonic vibrational frequencies, after scaling, showed good agreement with the experimental IR spectrum. nih.govresearchgate.net
| Computational Method | Properties Investigated | Key Findings |
| Density Functional Theory (DFT) | Electronic structure, reactivity, HOMO-LUMO gap, MEP | Identifies reactive sites and predicts chemical stability. |
| Hartree-Fock (HF) | Molecular geometry, vibrational spectra | Provides insights into 3D structure and vibrational modes. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Molecular docking simulations can predict the binding mode of this compound within the active site of a biological macromolecule. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net These predictions include the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. researchgate.net By understanding these interactions, researchers can gain insights into the mechanism of action of the compound.
The binding affinity, often expressed as a docking score or binding energy, can also be estimated. nih.gov This value provides a qualitative measure of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex and a higher affinity. nih.gov
For example, molecular docking studies on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols revealed their binding modes with α-glucosidase, supporting their potential as anti-diabetic agents. nih.gov Similarly, docking studies of other benzimidazole derivatives have been used to predict their interactions with targets like cyclin-dependent kinase-8 (CDK8), which is relevant in cancer therapy. researchgate.net
Molecular docking plays a crucial role in elucidating Structure-Activity Relationships (SAR). By docking a series of related compounds and comparing their binding modes and affinities, researchers can identify the key structural features that are important for biological activity. nih.gov This information is invaluable for the rational design of new, more potent, and selective molecules.
For instance, by analyzing the docking results of various substituted benzimidazole derivatives, one can determine how different functional groups on the benzimidazole scaffold influence the binding to a specific target. This can reveal which substitutions are favorable for enhancing activity and which are detrimental. This approach has been successfully applied to understand the SAR of benzimidazole derivatives as antimicrobial agents.
| Biological Target | Predicted Interactions | Significance |
| α-Glucosidase | Hydrogen bonding and hydrophobic interactions | Potential for anti-diabetic activity nih.gov |
| Cyclin-Dependent Kinase-8 (CDK8) | Key residue interactions in the active site | Potential for anti-cancer activity researchgate.net |
Analysis of Local and Global Reactivity Descriptors
Reactivity descriptors, derived from conceptual DFT, are powerful tools for quantifying and predicting the chemical reactivity of molecules. researchgate.net These descriptors can be categorized as either local or global.
Local reactivity descriptors, such as the Fukui function and dual descriptor, provide information about the reactivity of specific atoms or regions within the molecule. jddtonline.info The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites. The dual descriptor can distinguish between nucleophilic and electrophilic sites within a molecule. jddtonline.info
In studies of benzimidazole derivatives, these descriptors have been used to understand their stability and reactivity. jddtonline.info For instance, the analysis of these descriptors for 2-[(benzimidazolyl)methylthio]-4,5-diphenylimidazole derivatives helped in identifying the most probable sites for nucleophilic and electrophilic attacks. jddtonline.info
| Descriptor | Type | Information Provided |
| Chemical Hardness (η) | Global | Overall reactivity and stability researchgate.net |
| Chemical Potential (μ) | Global | Electron escaping tendency |
| Electrophilicity (ω) | Global | Electron accepting ability researchgate.net |
| Fukui Function | Local | Identifies electrophilic and nucleophilic sites mdpi.com |
| Dual Descriptor | Local | Distinguishes between nucleophilic and electrophilic sites jddtonline.info |
Prediction of Molecular and Crystal Structures
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the molecular and crystal structure prediction of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the geometric and crystallographic parameters of molecules, dedicated research on this particular thiol derivative appears to be unavailable in published literature.
Computational chemistry allows for the in-silico determination of a molecule's most stable three-dimensional arrangement (geometry optimization) by calculating parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, computational methods can be employed to predict how molecules will arrange themselves in a solid state, providing insights into potential crystal lattice parameters and intermolecular interactions, such as hydrogen bonding or π-π stacking.
For many related benzimidazole derivatives, such theoretical studies have been performed and compared with experimental data from X-ray crystallography to validate the computational models. These studies typically involve geometry optimization at a specific level of theory (e.g., B3LYP) with a particular basis set (e.g., 6-311++G(d,p)) to yield detailed structural data.
However, for this compound, such specific predictive data is not present in the accessible scientific domain. Consequently, it is not possible to present detailed research findings or data tables on its predicted molecular and crystal structure at this time. The scientific community has yet to publish theoretical investigations into the structural characteristics of this compound.
Future Research Directions and Translational Potential of 2 1h Benzo D Imidazol 2 Yl Benzenethiol Chemistry
Design and Synthesis of Advanced Functional Materials
The intrinsic properties of the 2-(1H-benzo[d]imidazol-2-yl)benzenethiol scaffold, particularly its conjugated π-system and potential for metal coordination, make it a compelling building block for novel functional materials. Future research in this domain will likely focus on harnessing these features to create materials with tailored optical and electronic properties.
One of the most promising avenues is the development of luminescent materials. Benzimidazole (B57391) derivatives are known to form coordination complexes with d¹⁰ metal ions like Zn(II) and Cd(II), resulting in materials with strong fluorescence. For instance, complexes of 1-(p-methoxybenzyl)-2-(p-methoxyphenyl)benzimidazole exhibit robust blue emission in the solid state. thieme-connect.comresearchgate.net Similarly, other 2-substituted benzimidazoles have been investigated for their photoluminescent behavior. researchgate.net The translational potential lies in their application in organic light-emitting diodes (OLEDs). Bipolar blue-emitting materials have been successfully designed using carbazole-imidazole derivatives for non-doped deep-blue OLEDs. nih.gov The sulfur atom in the benzenethiol (B1682325) group of the target compound could further enhance performance, as sulfur-fused heterocyclic derivatives are appealing building blocks for a new generation of luminogens used in OLEDs. researchgate.net
Future research should systematically explore the synthesis of coordination polymers and metal complexes of this compound with various metal ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺, Ru²⁺, Ir³⁺). The resulting materials' photophysical properties, including absorption, emission, quantum yields, and excited-state lifetimes, should be thoroughly characterized. This exploration could lead to the development of novel phosphors, electroluminescent materials for displays and lighting, and components for solar cells.
Table 1: Potential Applications of Functional Materials Derived from this compound
| Material Type | Potential Application | Key Structural Feature to Exploit |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Benzimidazole and thiol coordination sites |
| Coordination Polymers | Luminescent sensors, OLEDs | Extended π-conjugation, metal-ligand charge transfer |
| Bipolar Host Materials | High-efficiency OLEDs | Electron-donating thiol and electron-accepting benzimidazole |
| Photovoltaic Materials | Dye-sensitized solar cells (DSSCs) | Broad absorption spectra and efficient charge transfer |
Development of Highly Selective and Sensitive Sensing Platforms
The benzimidazole scaffold is a well-established platform for the design of chemosensors for various analytes due to the coordinating ability of its sp² hybridized nitrogen atoms. researchgate.net The incorporation of a benzenethiol group in this compound introduces a second, distinct binding site, opening the door to creating highly selective and sensitive sensing platforms.
Benzimidazole-based fluorescent probes have demonstrated excellent selectivity for a range of metal ions, including Co²⁺, Fe³⁺, Pd²⁺, Al³⁺, and Zn²⁺, often operating through mechanisms like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). thieme-connect.comresearchgate.netresearchgate.net Furthermore, benzothiazole (B30560) derivatives, which are structurally related, have been developed as ratiometric and colorimetric sensors for ions like Zn²⁺, Cu²⁺, and Ni²⁺. conicet.gov.ar The thiol group is known for its high affinity for soft metal ions such as Hg²⁺, Pb²⁺, and Cd²⁺.
This dual-binding capability (N-donors from the imidazole (B134444) and the S-donor from the thiol) suggests that this compound could be developed into a new class of chemosensors with unique selectivity profiles. Future work should involve a comprehensive screening of the compound's response to a wide array of metal cations and environmentally relevant anions (e.g., cyanide, fluoride). Research should focus on:
Fluorometric and Colorimetric Assays: Investigating changes in the UV-visible absorption and fluorescence emission spectra upon addition of various analytes to identify selective "turn-on" or "turn-off" responses.
Ratiometric Sensing: Designing derivatives that exhibit a shift in the emission wavelength upon analyte binding, allowing for more reliable quantification.
Electrochemical Sensors: Exploiting the redox-active nature of the sulfur and nitrogen atoms to develop electrochemical sensing platforms for detecting analytes that may not induce a strong optical response. nih.gov
The translational potential of such sensors is vast, with applications in environmental monitoring (detection of heavy metals in water), industrial process control, and biomedical diagnostics. rsc.org
Table 2: Performance of Selected Benzazole-Based Fluorescent Sensors
| Sensor Base | Target Analyte | Detection Limit | Sensing Mechanism |
| Quinoline-Benzimidazole | Co²⁺ | 3.56 µM | Fluorescence quenching (PET) thieme-connect.com |
| Benzimidazole Polyelectrolyte | Fe³⁺ (in methanol) | - (Ksv = 3.44x10⁵ M⁻¹) | Fluorescence quenching researchgate.net |
| Benzothiazole Schiff Base | Zn²⁺ | 0.25 ppm | Ratiometric fluorescence |
| Benzothiazole-Indenedione | CN⁻ | 5.97 nM | Fluorescence blue shift (ICT interruption) nih.gov |
Exploration of Novel Catalytic Systems
The structural features of this compound make it a highly attractive candidate for applications in both organocatalysis and as a ligand in transition metal catalysis.
In the realm of organocatalysis , chiral benzimidazole derivatives have been successfully employed as bifunctional catalysts in asymmetric reactions, such as aldol (B89426) additions. thieme-connect.comresearchgate.netresearchgate.net The benzimidazole core can act as a hydrogen bond donor or acceptor to activate substrates, while the rest of the molecule provides a chiral environment. Future research could focus on synthesizing chiral derivatives of this compound and evaluating their efficacy in stereoselective transformations.
More significant potential may lie in its use as an N,S-bidentate ligand for transition metal catalysis. The benzimidazole nitrogen and the thiol sulfur atoms can chelate to a metal center, forming stable complexes. Thiolate-bridged bimetallic complexes are of great interest for their relevance to bioinspired catalysis and metalloenzymes. rsc.orgresearchgate.net Research has shown that metal complexes with benzimidazole-thiol type ligands can exhibit interesting redox reactivity. rsc.org Furthermore, thiol ligands can participate in metal-ligand cooperation, where the ligand is not just a spectator but actively participates in bond activation, leading to unique catalytic activities. nih.gov
Future research directions should include:
The synthesis and structural characterization of a variety of transition metal complexes (e.g., with Pd, Ru, Rh, Fe, Co, Ni, Cu) using this compound as a ligand.
Screening these complexes for catalytic activity in a broad range of organic reactions, such as C-C and C-N cross-coupling, hydrogenation, oxidation, and polymerization. nih.gov
Investigating the potential of these complexes as biomimetic catalysts, for example, in modeling the active sites of metalloenzymes involved in redox processes.
The development of efficient and selective catalysts based on this readily accessible ligand has significant translational potential in the fine chemicals, pharmaceuticals, and polymer industries.
In-depth Mechanistic Studies of Biological Activities
The benzimidazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. nih.gov Derivatives of the closely related 1H-benzo[d]imidazole-2-thiol have been reported to possess a wide spectrum of biological activities, including anti-diabetic (α-glucosidase inhibition), antimicrobial, and anticancer properties. researchgate.netresearchgate.net The future in this area lies not just in synthesizing new derivatives but in conducting in-depth mechanistic studies to understand how these molecules exert their biological effects at a molecular level.
For this compound and its future analogues, research should pivot towards:
Target Identification and Validation: Moving beyond phenotypic screening to identify the specific enzymes, receptors, or cellular pathways that these compounds modulate. For example, if a compound shows anticancer activity, studies should aim to determine if it inhibits specific kinases, topoisomerases, or disrupts protein-protein interactions.
Enzyme Inhibition Kinetics: For compounds that target enzymes, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate inhibition constants (Kᵢ).
Structural Biology: Obtaining co-crystal structures of active compounds bound to their biological targets (e.g., via X-ray crystallography) can provide invaluable insights into the specific molecular interactions responsible for activity. This information is crucial for structure-based drug design.
Molecular Docking and Simulation: Computational studies can complement experimental work by predicting binding modes, elucidating structure-activity relationships (SAR), and helping to rationalize observed biological data. nih.gov
A thorough understanding of the mechanism of action is critical for translating a promising bioactive compound into a viable therapeutic candidate. It allows for rational optimization of the lead structure to improve potency, selectivity, and pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The vast chemical space accessible through modification of the this compound scaffold presents both an opportunity and a challenge. Synthesizing and testing every possible derivative is infeasible. This is where artificial intelligence (AI) and machine learning (ML) can revolutionize the discovery process.
Future research will increasingly leverage computational tools for:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These ML models can be trained on existing data from benzimidazole derivatives to predict the biological activity, toxicity, or material properties of new, virtual compounds based on their chemical structure.
De Novo Design: Employing generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new molecules based on the this compound core. These models can be optimized to generate structures that are predicted to have high activity against a specific biological target or desired material properties.
Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes to target molecules, thereby accelerating the synthesis of promising candidates identified through virtual screening or de novo design.
By integrating AI and ML, researchers can more efficiently navigate the chemical space, prioritize the synthesis of the most promising compounds, and reduce the time and cost associated with the discovery and development of new functional materials and therapeutic agents based on the this compound framework.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1H-Benzo[d]imidazol-2-yl)benzenethiol and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, one route starts with o-phenylenediamine reacting with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol. Subsequent steps may include hydrazine hydrate treatment to introduce hydrazinyl groups or condensation with aromatic aldehydes/ketones to form Schiff bases. Characterization is achieved via IR (e.g., S-H stretch at ~2634 cm⁻¹), NMR (δ12.31 for S-H proton), and mass spectrometry to confirm molecular ions .
Q. How is structural elucidation performed for benzimidazole-thiol derivatives?
- Methodological Answer : A combination of spectroscopic techniques is employed:
- IR Spectroscopy : Identifies functional groups (e.g., S-H, N-H).
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ6.8–8.2) and carbon types (e.g., N=C-N at δ151.93).
- Mass Spectrometry (ESI-MS) : Confirms molecular weight via m/z peaks (e.g., [M+H]⁺ ions).
- Elemental Analysis : Validates purity (±0.4% deviation from theoretical values) .
Q. What are the common modifications to enhance the bioactivity of benzimidazole-thiol derivatives?
- Methodological Answer : Substituent introduction at the benzimidazole core (e.g., nitro, methyl, or methoxy groups) or conjugation with pharmacophores (e.g., thiazolidinones, pyrazoles) improves bioactivity. For instance, replacing pyridine rings with methylene groups enhances antifungal activity, while arylidene modifications optimize DNA-binding properties .
Advanced Research Questions
Q. How do benzimidazole-thiol derivatives interact with biological targets like enzymes or DNA?
- Methodological Answer : Mechanistic studies include:
- Docking Simulations : To predict binding modes with targets (e.g., α-glycosidase or DNA).
- Fluorescence Quenching : Monitors interactions with biomacromolecules via Stokes shift analysis.
- Enzyme Inhibition Assays : Evaluates IC₅₀ values for targets like yeast α-glycosidase .
Q. What challenges arise in synthesizing metal complexes with benzimidazole-thiol ligands?
- Methodological Answer : Key challenges include ligand stability under reaction conditions and achieving desired coordination geometry. For example, Zn(II) and Cu(II) complexes with 2-(1H-benzo[d]imidazol-2-yl)quinoline require controlled pH and stoichiometry to prevent ligand degradation. Characterization via X-ray crystallography confirms octahedral or square-planar geometries .
Q. How can computational methods optimize the design of benzimidazole-thiol-based therapeutics?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and stability. Molecular dynamics simulations assess binding affinities to targets like GPCRs or uPAR, guiding structural modifications for enhanced efficacy .
Q. What strategies improve the solubility and bioavailability of benzimidazole-thiol derivatives?
- Methodological Answer :
- Pro-drug Design : Introducing sulfonyl or phosphoryl groups (e.g., TPOB exciplex) enhances water solubility.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves cellular uptake.
- Salt Formation : Hydrochloride salts (e.g., 2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine HCl) increase stability in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
